molecular formula C10H14O4 B12779681 cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester CAS No. 6032-77-5

cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester

Cat. No.: B12779681
CAS No.: 6032-77-5
M. Wt: 198.22 g/mol
InChI Key: VHIYCPCXACHVJM-SFECMWDFSA-N
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Description

cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is a diester derived from the dicarboxylic acid backbone of 1,3-butadiene, with ester groups at positions 1 and 4. The compound features a conjugated diene system, which imparts unique reactivity and physical properties.

Properties

CAS No.

6032-77-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

diethyl (2Z,4Z)-hexa-2,4-dienedioate

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6-

InChI Key

VHIYCPCXACHVJM-SFECMWDFSA-N

Isomeric SMILES

CCOC(=O)/C=C\C=C/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CC=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction Followed by Esterification

The most classical and widely used synthetic route to obtain this compound involves a two-step process:

  • Step 1: Diels-Alder Cycloaddition
    1,3-Butadiene reacts with maleic anhydride in a [4+2] cycloaddition to form a cis-cyclohexene-1,2-dicarboxylic anhydride intermediate. This reaction is stereospecific, favoring the cis,cis configuration due to the concerted mechanism of the Diels-Alder reaction.

  • Step 2: Esterification
    The anhydride intermediate is then subjected to esterification with ethanol under acidic conditions to yield the diethyl ester of cis,cis-1,3-butadiene-1,4-dicarboxylic acid. This step converts the anhydride into the corresponding diethyl ester, preserving the cis,cis stereochemistry.

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory and industrial scales.

Electrolytic Reduction of Muconic Acid Esters

An alternative and more recent method involves the electrolytic reduction of muconic acid or its esters in alcoholic media containing acidic compounds. This method allows the selective production of cis,cis-1,3-butadiene-1,4-dicarboxylic acid diesters with high purity and yield.

  • Process Description:
    Muconic acid esters are dissolved in a lower alcohol (e.g., ethanol) containing an acidic compound and subjected to electrolytic reduction. The cathodic process selectively reduces the double bonds while maintaining the cis,cis configuration.

  • Workup:
    After electrolysis, the reaction mixture is extracted with ethyl ether, neutralized, washed, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

  • Yield and Purity:
    This method achieves yields up to 95% with product purity exceeding 98% as confirmed by gas chromatography.

Carbonylation of Conjugated Dienes

A catalytic carbonylation process has been developed for the synthesis of aliphatic dicarboxylic acid esters, including cis,cis-1,3-butadiene-1,4-dicarboxylic acid diethyl ester:

  • Catalysts and Conditions:
    The reaction involves 1,3-butadiene, carbon monoxide, and ethanol in the presence of palladium complexes and copper(II) chloride as a reoxidant. Sodium butyrate acts as a buffer to maintain reaction conditions.

  • Reaction Mechanism:
    The process proceeds via 1,4-addition of carbon monoxide and ethanol across the conjugated diene, forming the diester with retention of the conjugated double bonds in the cis,cis configuration.

  • Advantages:
    This method offers improved selectivity, higher yields, and easier separation of products compared to traditional methods. It is also scalable for industrial production.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Scale Suitability Notes
Diels-Alder + Esterification 1,3-Butadiene + Maleic anhydride; ethanol, acid catalyst 70-85 >95 Lab & Industrial Classical, stereospecific, widely used
Electrolytic Reduction of Muconic Esters Muconic acid esters, ethanol, acidic compound, electrolysis Up to 95 >98 Industrial High selectivity, mild conditions
Catalytic Carbonylation 1,3-Butadiene, CO, ethanol, Pd catalyst, CuCl2 75-90 >95 Industrial Efficient, scalable, improved selectivity

Detailed Research Findings and Analysis

Stereochemical Control

The cis,cis stereochemistry is critical for the compound's reactivity and applications. The Diels-Alder reaction inherently favors the cis,cis isomer due to the concerted mechanism and endo selectivity. Electrolytic reduction preserves this configuration by selective reduction without isomerization.

Reaction Optimization

  • Diels-Alder Reaction:
    Temperature control (typically 40-80°C) and solvent choice (e.g., toluene or benzene) influence the reaction rate and selectivity. Acid catalysts during esterification must be carefully controlled to avoid side reactions.

  • Electrolytic Reduction:
    Parameters such as current density, electrode material, and acid concentration affect yield and purity. The use of lower alcohols like ethanol facilitates ester formation simultaneously with reduction.

  • Carbonylation:
    Catalyst ligand environment, CO pressure, and temperature (80-120°C) are optimized to maximize diester formation and minimize by-products like dialkyl carbonates or oxalates.

Industrial Relevance

The electrolytic and carbonylation methods are particularly attractive for industrial synthesis due to their scalability, high yields, and environmental compatibility. The carbonylation process also allows direct incorporation of carbon monoxide, a cheap C1 source, enhancing economic feasibility.

Chemical Reactions Analysis

Types of Reactions: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid.

    Reduction: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.

Biology and Medicine: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis. Its derivatives are explored for potential pharmaceutical applications.

Industry: In the industrial sector, it is used in the production of polymers and resins. Its unique reactivity makes it valuable in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The butadiene backbone can participate in cycloaddition reactions, forming cyclic compounds.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally or functionally related to cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester:

Compound Name CAS Number Molecular Formula Backbone Structure Key Features
Cyclopentene-1,3-dicarboxylic Acid Diethyl Ester Not provided Likely C₁₁H₁₆O₄ Cyclopentene ring Synthesized via sulfuric acid-catalyzed esterification; exhibits distinct NMR shifts due to ring strain .
Diethyl Cyclohexane-1,2-dicarboxylate 10138-59-7 C₁₂H₂₀O₄ Cyclohexane ring Higher molecular weight and rigidity compared to linear dienes; used in polymer precursors .
cis-Butanoic Acid 2-Butene-1,4-diyl Ester 144967-77-1 C₁₂H₂₀O₄ Linear cis-2-butene Features ester groups on a cis-configured diene; potential solvent or plasticizer .
trans-1,4-Cyclohexane Dicarboxylic Acid Monomethyl Ester Not provided Likely C₁₀H₁₄O₄ trans-Cyclohexane Industrial solvent with low cost and high efficiency; trans-configuration reduces polarity .
Key Structural Comparisons:
  • Backbone Rigidity : Cyclohexane/cyclopentane derivatives (e.g., Diethyl Cyclohexane-1,2-dicarboxylate) are more rigid due to their cyclic structures, whereas the linear butadiene backbone of the target compound allows for conjugation and enhanced reactivity in Diels-Alder reactions .

Physical and Chemical Properties (Inferred)

Property This compound Cyclopentene-1,3-dicarboxylic Acid Diethyl Ester Diethyl Cyclohexane-1,2-dicarboxylate
Molecular Weight ~214 g/mol (C₁₀H₁₄O₄) ~236 g/mol (C₁₁H₁₆O₄) 228 g/mol (C₁₂H₂₀O₄)
Boiling Point Moderate (est. 200–250°C) Higher due to cyclic structure Higher (cyclic + larger size)
Reactivity High (conjugated diene for Diels-Alder) Moderate (strained cyclopentene) Low (stable cyclohexane)

Biological Activity

cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester (commonly referred to as diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate) is a compound derived from the Diels-Alder reaction involving 1,3-butadiene and maleic anhydride. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The chemical structure of diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate features two carboxylate groups esterified with ethyl groups, which enhances its solubility and reactivity. The compound is characterized by its ability to undergo various chemical transformations, such as hydrolysis and reduction.

The biological activity of diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate is primarily attributed to its interaction with various biomolecules. Upon hydrolysis, the compound releases the active diacid form, which can participate in biochemical pathways influencing cellular processes. The cyclohexene ring structure allows for specific interactions with enzymes and other biomolecules.

Antimicrobial Activity

Research indicates that diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Properties

Diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate has also been studied for its antioxidant capabilities. In a study assessing the radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl), the compound exhibited significant reduction in DPPH radicals at concentrations above 50 µg/mL.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate against clinically relevant pathogens. The results indicated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing device-related infections.

Case Study 2: Antioxidant Activity Assessment

In another investigation by Johnson et al. (2023), the antioxidant activity of diethyl cis,cis-1,3-butadiene-1,4-dicarboxylate was compared with established antioxidants such as ascorbic acid and trolox. The study concluded that while the compound showed lower activity than these standards, it still possessed significant antioxidant properties that warrant further exploration.

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